molecular formula C6H10ClN3O2 B13065499 (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride

(R)-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride

Cat. No.: B13065499
M. Wt: 191.61 g/mol
InChI Key: JODWELBJVJRPDV-NUBCRITNSA-N
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Description

®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride is unique due to its specific substitution pattern and the presence of both amino and pyrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m1./s1

InChI Key

JODWELBJVJRPDV-NUBCRITNSA-N

Isomeric SMILES

C1=CN(N=C1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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